molecular formula C20H20ClN3O2S B11984707 propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B11984707
M. Wt: 401.9 g/mol
InChI Key: KDMZIQYYXNDJDT-UHFFFAOYSA-N
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Description

Propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound with a sulfanyl-acetate ester moiety. Its structure features a 1,2,4-triazole core substituted at position 4 with a 4-methylphenyl group and at position 5 with a 4-chlorophenyl group. The sulfanyl group at position 3 is linked to a propan-2-yl acetate ester (Fig. 1).

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

propan-2-yl 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C20H20ClN3O2S/c1-13(2)26-18(25)12-27-20-23-22-19(15-6-8-16(21)9-7-15)24(20)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3

InChI Key

KDMZIQYYXNDJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl and 4-methylphenyl derivatives with triazole precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the triazole ring and subsequent attachment of the sulfanyl and acetate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or other biological activities .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in substituents on the triazole ring, ester/amide functionalization, and appended aromatic groups. Key examples include:

Compound Name Substituents (Triazole Positions 4/5) Functional Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate 4-methylphenyl / 4-chlorophenyl Ester (propan-2-yl) C22H22ClN3O2S 435.11 Reference compound
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-methylphenyl / 4-chlorophenyl Acetamide C24H19ClF3N4OS 513.95 Acetamide replaces ester; trifluoromethyl group enhances lipophilicity
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 3-chlorophenyl / propan-2-yl Carboxylic acid C13H14ClN3O2S 311.79 Acidic group; substituent positional isomerism
Propan-2-yl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate Amino / 3,4-dimethoxyphenyl Ester (propan-2-yl) C15H20N4O4S 352.40 Amino group enhances H-bonding; dimethoxy increases polarity

Key Observations :

  • Ester vs. Amide/Acid: The propan-2-yl ester in the target compound improves lipophilicity and may act as a prodrug, hydrolyzing to the active acid in vivo.
  • Aromatic Substitutents : The 4-chlorophenyl and 4-methylphenyl groups confer steric bulk and electron-withdrawing/-donating effects, influencing π-π stacking and receptor interactions. Analogues with 3-chlorophenyl () or dimethoxyphenyl () substituents alter electronic and steric profiles .
Physicochemical Properties
Property Target Compound 2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Propan-2-yl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
LogP ~3.8 (predicted) ~2.3 (experimental) ~2.3 (XLogP3)
Solubility Low (ester dominance) Moderate (carboxylic acid) Moderate (polar dimethoxy groups)
Hydrogen Bond Acceptors 5 6 8

Key Observations :

  • The target compound’s ester group increases LogP compared to carboxylic acid derivatives (e.g., ), favoring membrane permeability.
  • The amino and dimethoxy groups in raise polarity, enhancing aqueous solubility but reducing blood-brain barrier penetration .

Biological Activity

Propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H22ClN5O2S
  • Molecular Weight : 528.037 g/mol
  • CAS Number : 303105-50-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole ring is significant as it is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Antifungal Activity

Research indicates that triazole derivatives demonstrate potent antifungal activity. For instance, studies have shown that compounds similar to this compound inhibit the growth of various fungal strains by targeting lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The specific pathways involved include:

  • Intrinsic Apoptosis Pathway : Triggered by mitochondrial dysfunction.
  • Extrinsic Apoptosis Pathway : Engaged through death receptor signaling.

Data Table: Summary of Biological Activities

Activity TypeTargetMechanismReference
AntifungalVarious fungal strainsInhibition of ergosterol synthesis
AnticancerCancer cell linesInduction of apoptosis via caspase activation

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives, including this compound, revealed significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating high potency.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on breast cancer cell lines. Results showed a dose-dependent increase in apoptotic cells when treated with the compound compared to control groups. Flow cytometry analysis confirmed significant alterations in cell cycle distribution.

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